molecular formula C17H23N7O B15117062 6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine

Cat. No.: B15117062
M. Wt: 341.4 g/mol
InChI Key: AXGMPEUONVQGSL-UHFFFAOYSA-N
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Description

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with the purine core under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce reduced forms of the piperazine ring .

Scientific Research Applications

6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-9-ethyl-9H-purine involves its interaction with specific molecular targets. The oxazole and piperazine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[4-(9-ethylpurin-6-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C17H23N7O/c1-4-23-11-20-15-16(23)18-10-19-17(15)24-7-5-22(6-8-24)9-14-12(2)21-25-13(14)3/h10-11H,4-9H2,1-3H3

InChI Key

AXGMPEUONVQGSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=C(ON=C4C)C

Origin of Product

United States

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